- The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenesChemical Communications (Cambridge, 2003, (23), 2922-2923,
Cas no 93-56-1 (rac Styrene Glycol)

rac Styrene Glycol structure
Nome del prodotto:rac Styrene Glycol
rac Styrene Glycol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Phenylethane-1,2-diol
- (+/-)-Styrene glycol
- Phenylethylene glycol
- (+/-)-1-Phenyl-1,2-ethanediol
- (±)-1-Phenyl-1,2-ethanediol
- 1-Phenyl-1,2-ethanediol
- rac Styrene Glycol
- Styrene Glycol
- Phenylethanediol
- 1,2-Ethanediol, 1-phenyl-
- Phenyl glycol
- Phenyl-1,2-ethanediol
- Styrolyl alcohol
- Phenylethane-1,2-diol
- Fenylglycol
- 1-Phenylethylene glycol
- 1,2-Dihydroxy-1-phenylethane
- 1,2-Dihydroxyethylbenzene
- 1,2-Ethanediol, phenyl-
- Fenylglycol [Czech]
- 1-Fenyl-1,2-ethandiol
- Phenyl glycol ether
- alpha,beta-Dihydroxyethylbenzene
- 1-Fenyl-1,2-ethandiol [Czech]
- .alpha.,.beta.-Dihydr
- (+)-1-phenyl-1,2-ethanediol
- 1,2-Ethanediol, phenyl- (6CI, 7CI)
- 1-Phenyl-1,2-ethanediol (ACI)
- (1,2-Dihydroxyethyl)benzene
- (RS)-1-Phenyl-1,2-ethanediol
- (±)-Phenyl glycol
- (±)-Phenyl-1,2-ethanediol
- (±)-Styrene glycol
- 1,2-Dihydroxy-2-phenylethane
- 1-Phenyl-1,2-glycol
- cis-1-Phenyl-1,2-ethanediol
- NSC 406601
- α,β-Dihydroxyethylbenzene
- β-Hydroxy-β-phenylethanol
- SY017542
- AKOS004903345
- UNII-2ZAC511UK8
- 93-56-1
- EINECS 202-258-1
- DTXSID8042422
- 2-phenyl-2-hydroxyethanol
- (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
- alpha-(hydroxymethyl)benzylalcohol
- STYRENE GLYCOL, (+/-)-
- FD10472
- DB-057411
- AI3-03789
- .alpha.,.beta.-Dihydroxyethylbenzene
- BRN 1306723
- CAS-93-56-1
- 1-phenyl-1
- NS00021395
- SY049723
- NSC406601
- EN300-111545
- 4-06-00-05939 (Beilstein Handbook Reference)
- Q26841299
- NCIOpen2_003573
- STYRENE GLYCOL [MI]
- NCGC00255814-01
- SCHEMBL24750
- MFCD00003546
- SB44462
- 1-Phenyl-1,2-ethanediol, 97%
- CHEBI:183269
- Tox21_302040
- 2ZAC511UK8
- (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
- 1-phenyl-ethane-1,2-diol
- SB44621
- NSC-406601
- SY017543
- DTXCID6022422
- HY-W015788
- AS-11660
- alpha-(hydroxymethyl)benzyl alcohol
- CHEMBL3188703
- CS-W016504
- P0686
- ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
- DB-011656
-
- MDL: MFCD00003546
- Inchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
- Chiave InChI: PWMWNFMRSKOCEY-UHFFFAOYSA-N
- Sorrisi: OCC(C1C=CC=CC=1)O
- BRN: 1306723
Proprietà calcolate
- Massa esatta: 138.068
- Massa monoisotopica: 138.068
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 87.3
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 0.4
- Superficie polare topologica: 40.5
Proprietà sperimentali
- Colore/forma: Ago bianco come cristalli.
- Densità: 1.0742 (rough estimate)
- Punto di fusione: 65.0 to 68.0 deg-C
- Punto di ebollizione: 82°C/1mmHg(lit.)
- Punto di infiammabilità: 160°C
- Indice di rifrazione: 1.5340 (estimate)
- Coefficiente di ripartizione dell'acqua: almost transparency
- PSA: 40.46000
- LogP: 0.71230
- Merck: 8861
- FEMA: 3469
- Solubilità: Solubile in acqua, alcool, etere e benzene, leggermente solubile in etere di petrolio, ma solubile in etere di petrolio caldo.
rac Styrene Glycol Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P264-P270-P301+P312+P330-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: S24/25
- RTECS:KI2500000
- TSCA:Yes
- Condizioni di conservazione:Store below +30°C.
rac Styrene Glycol Dati doganali
- CODICE SA:29062900
rac Styrene Glycol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255874-500g |
1-Phenylethane-1,2-diol |
93-56-1 | 95% | 500g |
$421 | 2022-06-09 | |
abcr | AB140664-25 g |
Phenylethylene glycol, 97%; . |
93-56-1 | 97% | 25 g |
€102.30 | 2023-07-20 | |
Enamine | EN300-111545-0.1g |
1-phenylethane-1,2-diol |
93-56-1 | 95% | 0.1g |
$364.0 | 2023-10-27 | |
Enamine | EN300-111545-1.0g |
1-phenylethane-1,2-diol |
93-56-1 | 1g |
$28.0 | 2023-06-09 | ||
Enamine | EN300-111545-2.5g |
1-phenylethane-1,2-diol |
93-56-1 | 95% | 2.5g |
$810.0 | 2023-10-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-GF809-1g |
rac Styrene Glycol |
93-56-1 | 98% | 1g |
¥41.0 | 2022-06-10 | |
abcr | AB140664-5 g |
Phenylethylene glycol, 97%; . |
93-56-1 | 97% | 5 g |
€65.10 | 2023-07-20 | |
eNovation Chemicals LLC | D751385-500g |
1,2-Ethanediol, 1-phenyl- |
93-56-1 | 97% | 500g |
$385 | 2024-06-06 | |
TRC | S687810-1g |
rac Styrene Glycol |
93-56-1 | 1g |
$ 64.00 | 2023-09-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018708-5g |
rac Styrene Glycol |
93-56-1 | 98% | 5g |
¥40 | 2024-05-20 |
rac Styrene Glycol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) , Aluminum chloride (hydrotalcite-like reaction product with metal salts) , Cupric chloride (hydrotalcite-like reaction product with metal salts) , Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene , Water ; 6 h, 60 °C
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ; 30 min, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acidsOrganic & Biomolecular Chemistry, 2003, 1(14), 2416-2418,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: Osmium tetroxide , 6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…
Riferimento
- Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silicaTetrahedron: Asymmetry, 2001, 12(11), 1537-1541,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 2 h, 70 °C
1.2 Reagents: Acetone
1.2 Reagents: Acetone
Riferimento
- Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic StudiesJournal of Organic Chemistry, 2009, 74(6), 2380-2388,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , 2-Chloroethylamine hydrochloride Catalysts: Tetrabutylammonium bromide Solvents: Water ; 40 °C
Riferimento
- Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride, China, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Water , Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ; 2 h, 40 °C
Riferimento
- Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions SequentiallyInorganic Chemistry, 2016, 55(12), 5729-5731,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ; 12 h, 3 MPa, 60 °C; 60 °C → rt
Riferimento
- Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substratesChinese Journal of Chemistry, 2008, 26(9), 1656-1658,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… , Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ; 14 h, 3 MPa, 110 °C
Riferimento
- Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Formic acid , Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ; 2 h, 60 °C
Riferimento
- Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 30 min, 25 °C
Riferimento
- Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxidesSynthesis, 2009, (20), 3433-3438,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
Riferimento
- Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigationTetrahedron, 2010, 66(23), 3995-4001,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ; 16 h, 100 atm, 50 °C
Riferimento
- Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same, United States, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ; 16 h, 50 bar, rt → 140 °C
Riferimento
- Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese CatalysisAngewandte Chemie, 2018, 57(41), 13439-13443,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile , tert-Butanol , Water ; 3 - 18 h, rt
1.2 Reagents: Thiourea ; 18 h, rt
1.2 Reagents: Thiourea ; 18 h, rt
Riferimento
- Organocatalytic Synthesis of Thiiranes from AlkenesEuropean Journal of Organic Chemistry, 2022, 2022(34),,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ; 7 min, reflux
Riferimento
- An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)Helvetica Chimica Acta, 2010, 93(3), 405-413,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Amberlyst 15 Solvents: Methanol ; 3 h, rt
Riferimento
- Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiumsTetrahedron, 2010, 66(3), 591-598,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone , tert-Butanol , Water ; 36 h, rt; rt → 20 °C
Riferimento
- Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefinsTetrahedron Letters, 2004, 45(9), 1965-1968,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Water ; 4 h, rt → 60 °C
Riferimento
- Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic SulfamidatesOrganic Process Research & Development, 2022, 26(9), 2614-2623,
Synthetic Routes 20
Condizioni di reazione
1.1 Reagents: Water Solvents: Acetone ; 2 h, rt
Riferimento
- Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) CatalystsACS Catalysis, 2011, 1(5), 502-510,
rac Styrene Glycol Raw materials
- Ethanone,2-hydroxy-1-(2-methoxyphenyl)-
- Benzenemethanol, α-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-
- Methyl (S)-(+)-mandelate
- 4-phenyl-1,3-dioxolan-2-one
- Benzoic acid, 2,4,6-tris(1-methylethyl)-, 2-[(methylthio)thioxomethoxy]-2-phenylethyl ester
- 2-Oxo-2-phenylacetaldehyde
- Ethyl benzoylformate
- 2-Hydroxyacetophenone
rac Styrene Glycol Preparation Products
rac Styrene Glycol Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
Numero d'ordine:1661496
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:00
Prezzo ($):discuss personally
Amadis Chemical Company Limited
Membro d'oro
(CAS:93-56-1)rac Styrene Glycol
Numero d'ordine:A844633
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):512.0
rac Styrene Glycol Letteratura correlata
-
Randy Tran,Stefan M. Kilyanek Dalton Trans. 2019 48 16304
-
Thakkellapati Sivakumari,Anju Chadha RSC Adv. 2014 4 60526
-
Timothy C. Siu,Israel Silva,Maiko J. Lunn,Alex John New J. Chem. 2020 44 9933
-
Nelly Ntumba Tshibalonza,Jean-Christophe M. Monbaliu Green Chem. 2020 22 4801
-
Friederike C. Jentoft Catal. Sci. Technol. 2022 12 6308
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